tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate
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Overview
Description
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate is a versatile chemical compound with the molecular formula C13H27NO2. It is known for its applications in scientific research, particularly in drug delivery systems and various synthesis reactions.
Preparation Methods
The synthesis of tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate typically involves the reaction of tert-butyl 2-methyl-3-bromopropanoate with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate is widely used in scientific research due to its excellent properties for drug delivery systems. It is employed in the synthesis of various pharmaceutical compounds and intermediates. Additionally, it is used in the development of new materials and chemical processes in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate can be compared with similar compounds such as tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate. While both compounds share similar structural features, this compound is unique in its specific substitution pattern, which can influence its reactivity and applications. Other similar compounds include tert-Butyl 3-[(pentan-3-yl)amino]propanoate and tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(pentan-3-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-7-11(8-2)14-9-10(3)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWFAJKUNKFCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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